2,4-Dichlorobenzyltris(p-tolyl)phosphonium chloride
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Overview
Description
2,4-Dichlorobenzyltris(p-tolyl)phosphonium chloride is a chemical compound with the molecular formula C28H26Cl2PCl and a molecular weight of 499.847 g/mol . It is a quaternary phosphonium salt, which is a class of compounds known for their applications in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of 2,4-Dichlorobenzyltris(p-tolyl)phosphonium chloride typically involves the reaction of 2,4-dichlorobenzyl chloride with tris(p-tolyl)phosphine in the presence of a suitable solvent and under controlled conditions . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,4-Dichlorobenzyltris(p-tolyl)phosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Coupling Reactions: It can be involved in C–P coupling reactions, which are useful in the formation of new carbon-phosphorus bonds.
Common reagents used in these reactions include halogenophosphines, organometallic reagents, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4-Dichlorobenzyltris(p-tolyl)phosphonium chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzyltris(p-tolyl)phosphonium chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can form phosphine-centered radical species through phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations . These radical species can then participate in single-electron-transfer (SET) reactions, leading to the formation of various products.
Comparison with Similar Compounds
2,4-Dichlorobenzyltris(p-tolyl)phosphonium chloride can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used phosphine in organic synthesis, known for its role in the Wittig reaction.
Tris(p-tolyl)phosphine: Similar to the compound but without the 2,4-dichlorobenzyl group.
Tetrabutylphosphonium chloride: Another quaternary phosphonium salt with different alkyl groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other phosphonium salts .
Properties
CAS No. |
73790-42-8 |
---|---|
Molecular Formula |
C28H26Cl3P |
Molecular Weight |
499.8 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methyl-tris(4-methylphenyl)phosphanium;chloride |
InChI |
InChI=1S/C28H26Cl2P.ClH/c1-20-4-12-25(13-5-20)31(26-14-6-21(2)7-15-26,27-16-8-22(3)9-17-27)19-23-10-11-24(29)18-28(23)30;/h4-18H,19H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WHTGSLGIVFXZTF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](CC2=C(C=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Cl-] |
Origin of Product |
United States |
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